三水合草酸铁铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ferric ammonium oxalate trihydrate, also known as ferric ammonium oxalate (FAO), is a crystalline compound used as a reagent in a variety of laboratory experiments. It is most commonly used for the synthesis of other compounds, but it also has applications in scientific research, including biochemical and physiological studies. This article will discuss the synthesis method, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for ferric ammonium oxalate trihydrate.

科学研究应用

氧化铁前驱体

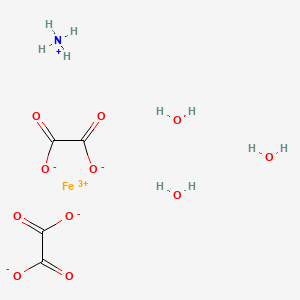

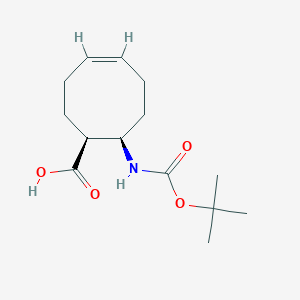

三水合草酸铁铵被用作氧化铁的前驱体 {svg_1}. 氧化铁广泛应用于颜料、催化剂和磁性材料等领域。

配位聚合物

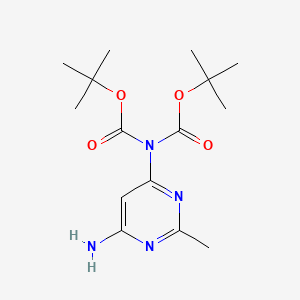

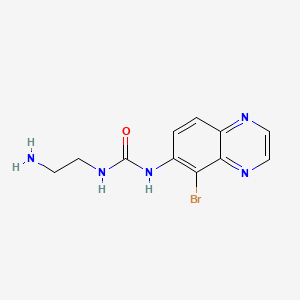

该化合物用于合成多种配位聚合物 {svg_2}. 配位聚合物由于其独特的结构和性质,在气体储存、分离和催化方面具有潜在的应用。

普鲁士蓝合成

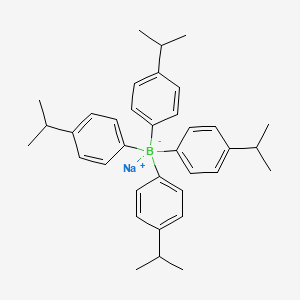

三水合草酸铁铵与普鲁士蓝的生产相关 {svg_3}. 普鲁士蓝是一种深蓝色颜料,用于油漆、墨水和染料。

蓝图纸生产

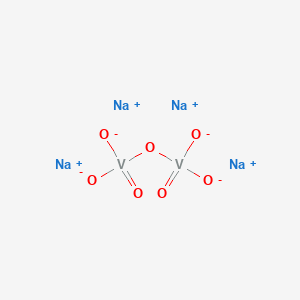

该化合物参与蓝图纸的生产 {svg_4} {svg_5}. 蓝图纸在各种行业用于复制建筑设计、技术图纸和工程设计。

朗缪尔-布洛杰特磁性薄膜

三水合草酸铁铵用于制备朗缪尔-布洛杰特磁性薄膜 {svg_6} {svg_7}. 这些薄膜在数据存储、传感器和其他电子设备中具有应用。

有机超导体合成

草酸铁铵已用于合成双(乙烯)二硫代四硫富瓦烯(BEDT-TTF)的超导盐 {svg_8}. 有机超导体在高速计算、储能和磁共振成像(MRI)方面具有潜在的应用。

作用机制

Target of Action

Ferric ammonium oxalate trihydrate, also known as azanium;iron(3+);oxalate;trihydrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron (III) . The primary targets of this compound are iron-dependent biochemical processes and pathways.

Mode of Action

The compound acts as a precursor to iron oxides, diverse coordination polymers, and Prussian Blue . It interacts with its targets by providing a source of iron (III), which can be incorporated into various biochemical processes.

Biochemical Pathways

Given its role as a precursor to iron oxides and prussian blue, it’s likely that it influences pathways related to iron metabolism and the formation of coordination polymers .

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its metabolism likely involves the release of iron (III) and oxalate ions .

Result of Action

The molecular and cellular effects of ferric ammonium oxalate trihydrate’s action largely depend on the specific biochemical processes it influences. As a source of iron (III), it could potentially contribute to processes such as oxygen transport and DNA synthesis, which rely on iron. As a precursor to Prussian Blue, it may also play a role in the formation of this pigment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ferric ammonium oxalate trihydrate. For instance, the compound is sensitive to pH changes and reacts as an acid to neutralize bases . Additionally, it’s recommended to handle the compound in a well-ventilated place and avoid dust formation, indicating that air quality and dust levels could impact its stability and efficacy .

安全和危害

未来方向

生化分析

Biochemical Properties

Ferric ammonium oxalate trihydrate plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. The compound acts as a source of iron (III) ions, which are essential cofactors for various enzymatic reactions. For instance, iron (III) ions from ferric ammonium oxalate trihydrate can interact with enzymes such as catalase and peroxidase, facilitating redox reactions that are crucial for cellular metabolism . Additionally, the oxalate ions in ferric ammonium oxalate trihydrate can chelate metal ions, influencing the activity of metalloenzymes and affecting metal ion homeostasis within cells .

Cellular Effects

Ferric ammonium oxalate trihydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The iron (III) ions released from the compound can participate in the Fenton reaction, generating reactive oxygen species (ROS) that can modulate cell signaling pathways and induce oxidative stress . This oxidative stress can lead to changes in gene expression, particularly in genes involved in antioxidant defense mechanisms. Furthermore, ferric ammonium oxalate trihydrate can affect cellular metabolism by altering the activity of iron-dependent enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of ferric ammonium oxalate trihydrate involves its interaction with biomolecules at the molecular level. The iron (III) ions from the compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . For example, iron (III) ions can inhibit the activity of aconitase by displacing the iron-sulfur cluster, leading to changes in the tricarboxylic acid cycle . Additionally, the oxalate ions can form stable complexes with metal ions, affecting their availability and reactivity in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ferric ammonium oxalate trihydrate can change over time due to its stability and degradation properties. The compound is known to be light-sensitive and hygroscopic, which can lead to its decomposition upon exposure to light and moisture . Over time, the degradation of ferric ammonium oxalate trihydrate can result in the formation of iron oxides and other byproducts, potentially altering its biochemical activity and long-term effects on cellular function . In in vitro and in vivo studies, prolonged exposure to ferric ammonium oxalate trihydrate may lead to cumulative oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of ferric ammonium oxalate trihydrate in animal models vary with different dosages. At low doses, the compound can provide essential iron (III) ions for physiological functions, supporting normal cellular processes . At high doses, ferric ammonium oxalate trihydrate can induce toxic effects, including oxidative stress, tissue damage, and disruption of metal ion homeostasis . Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations .

Metabolic Pathways

Ferric ammonium oxalate trihydrate is involved in various metabolic pathways, particularly those related to iron metabolism. The iron (III) ions from the compound can be incorporated into heme and non-heme iron proteins, playing a crucial role in oxygen transport, electron transfer, and enzymatic catalysis . The oxalate ions can also participate in metabolic pathways by chelating metal ions and influencing their bioavailability and reactivity . These interactions can affect metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

Within cells and tissues, ferric ammonium oxalate trihydrate is transported and distributed through various mechanisms. The compound can be taken up by cells via endocytosis or through specific transporters for iron and oxalate ions . Once inside the cells, ferric ammonium oxalate trihydrate can interact with binding proteins and transporters, influencing its localization and accumulation . The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of ferric ammonium oxalate trihydrate is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, iron (III) ions from ferric ammonium oxalate trihydrate can be localized to mitochondria, where they participate in electron transport and energy production . The oxalate ions can also be localized to specific cellular compartments, affecting their activity and function .

属性

IUPAC Name |

azanium;iron(3+);oxalate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Fe.H3N.3H2O/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;1H3;3*1H2/q;;+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDIYKFIHRHVDX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FeNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)

![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)